molecular formula C25H24N2O3S B11202176 11-(3,4-Dimethoxyphenyl)-3-(2-thienyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[B,E][1,4]diazepin-1-one

11-(3,4-Dimethoxyphenyl)-3-(2-thienyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[B,E][1,4]diazepin-1-one

Cat. No.: B11202176
M. Wt: 432.5 g/mol
InChI Key: RVKAPMSAJHNMDA-UHFFFAOYSA-N
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Description

“11-(3,4-Dimethoxyphenyl)-3-(2-thienyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[B,E][1,4]diazepin-1-one” is a complex organic compound that belongs to the class of dibenzo diazepines. These compounds are known for their diverse applications in medicinal chemistry, particularly in the development of pharmaceutical agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “11-(3,4-Dimethoxyphenyl)-3-(2-thienyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[B,E][1,4]diazepin-1-one” typically involves multi-step organic reactions. The starting materials often include 3,4-dimethoxybenzaldehyde and 2-thiophenecarboxaldehyde. The reaction conditions may involve:

    Condensation reactions: Using catalysts such as piperidine or pyrrolidine.

    Cyclization reactions: Employing acidic or basic conditions to form the diazepine ring.

    Purification: Techniques like recrystallization or chromatography to isolate the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-scale reactors: To handle the multi-step synthesis.

    Automated systems: For precise control of reaction conditions.

    Quality control: Ensuring the purity and consistency of the final product through techniques like HPLC (High-Performance Liquid Chromatography).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy groups.

    Reduction: Reduction reactions can occur at the diazepine ring, potentially leading to ring-opening.

    Substitution: Electrophilic or nucleophilic substitution reactions can modify the aromatic rings.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Like lithium aluminum hydride or sodium borohydride.

    Substitution reagents: Including halogens or alkylating agents.

Major Products Formed

    Oxidation products: May include quinones or carboxylic acids.

    Reduction products: Could involve partially reduced diazepine derivatives.

    Substitution products: Various substituted aromatic compounds.

Scientific Research Applications

Chemistry

    Catalysis: The compound may serve as a ligand in catalytic reactions.

    Material Science:

Biology

    Enzyme Inhibition: Possible use as an inhibitor of specific enzymes.

    Receptor Binding: Interaction with biological receptors for therapeutic purposes.

Medicine

    Pharmaceutical Development: Exploration as a lead compound for drug development.

    Therapeutic Agents: Potential use in treating neurological disorders or cancers.

Industry

    Chemical Synthesis: Utilized as an intermediate in the synthesis of other complex molecules.

    Analytical Chemistry: Employed in analytical techniques for detecting specific analytes.

Mechanism of Action

The mechanism of action of “11-(3,4-Dimethoxyphenyl)-3-(2-thienyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[B,E][1,4]diazepin-1-one” involves:

    Molecular Targets: Binding to specific proteins or enzymes.

    Pathways Involved: Modulating signaling pathways related to its biological activity.

    Effects: Inducing conformational changes in target molecules, leading to altered biological functions.

Comparison with Similar Compounds

Similar Compounds

    Diazepines: Such as diazepam and clonazepam.

    Benzodiazepines: Including lorazepam and alprazolam.

    Thienyl Derivatives: Compounds like thiophene and its analogs.

Uniqueness

    Structural Complexity: The combination of dimethoxyphenyl and thienyl groups with the diazepine ring.

    Biological Activity: Unique interactions with biological targets compared to other similar compounds.

Properties

Molecular Formula

C25H24N2O3S

Molecular Weight

432.5 g/mol

IUPAC Name

6-(3,4-dimethoxyphenyl)-9-thiophen-2-yl-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepin-7-one

InChI

InChI=1S/C25H24N2O3S/c1-29-21-10-9-15(14-22(21)30-2)25-24-19(26-17-6-3-4-7-18(17)27-25)12-16(13-20(24)28)23-8-5-11-31-23/h3-11,14,16,25-27H,12-13H2,1-2H3

InChI Key

RVKAPMSAJHNMDA-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2C3=C(CC(CC3=O)C4=CC=CS4)NC5=CC=CC=C5N2)OC

Origin of Product

United States

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